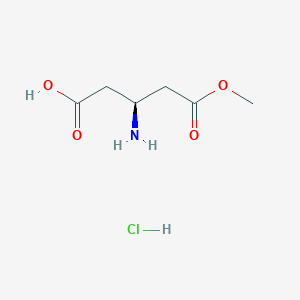

![molecular formula C12H14F3N7O B2920775 1-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 2034538-30-0](/img/structure/B2920775.png)

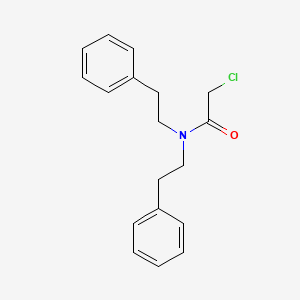

1-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a heterocyclic compound, specifically a member of the triazole family . Triazoles are nitrogenous heterocyclic moieties with a molecular formula of C2H3N3 . They are known for their versatile biological activities, as they can bind in the biological system with a variety of enzymes and receptors .

Synthesis Analysis

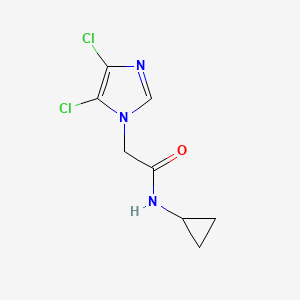

The synthesis of triazole derivatives involves aromatic nucleophilic substitution . For instance, the reaction of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol has been used to synthesize new compounds .Molecular Structure Analysis

Triazole compounds contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . The triazole nucleus is present as a central structural component in a number of drug classes .Chemical Reactions Analysis

Triazole compounds are known for their ability to undergo a variety of chemical reactions due to their versatile biological activities . They can bind in the biological system with a variety of enzymes and receptors .科学的研究の応用

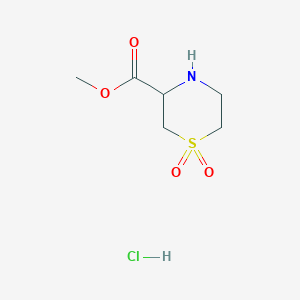

Synthesis and Characterization

The synthesis of [1,2,4]triazolo[1,5-a]pyridines, a structurally related compound, has been described, showcasing the methods for preparing these compounds without substituents at the 2-position. This process involves cyclization of N-(pyrid-2-yl)formamidoximes, allowing for substituted triazoles to be prepared under mild conditions (Huntsman & Balsells, 2005). Similar synthetic strategies have been employed for the generation of enaminones leading to the synthesis of substituted pyrazoles with antitumor and antimicrobial activities, indicating the versatility of these methodologies in accessing pharmacologically relevant structures (Riyadh, 2011).

Metal-Free Synthesis Techniques

Innovative metal-free synthesis techniques have been developed for constructing the biologically important 1,2,4-triazolo[1,5-a]pyridine skeleton. This approach features short reaction times and high yields through direct oxidative N-N bond formation, demonstrating the efficiency of non-metal catalyzed reactions in heterocyclic chemistry (Zheng et al., 2014).

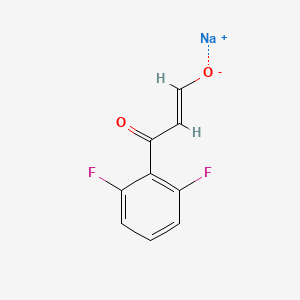

Biological Activities and Applications

The exploration of novel N-arylpyrazole-containing enaminones and their conversion into pyridine derivatives highlights the potential of these compounds in medicinal chemistry, particularly their cytotoxic effects against cancer cell lines and antimicrobial properties. Such studies underscore the relevance of these chemical frameworks in the development of new therapeutic agents (S. Riyadh, 2011). Furthermore, the synthesis and evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents provide insight into the potential pharmacological applications of these compounds, further emphasizing their significance in drug discovery (Rahmouni et al., 2016).

作用機序

将来の方向性

The future directions in the research and development of triazole compounds are promising. There is a continuous effort in developing novel medicines since the presentation of the principal antibiotic into clinical practice . Triazole compounds are commonly used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index . There is an urge to develop new classes of antibacterial agents to fight multidrug-resistant pathogens .

特性

IUPAC Name |

1-methyl-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N7O/c1-21-6-8(17-20-21)11(23)16-4-10-19-18-9-3-2-7(5-22(9)10)12(13,14)15/h6-7H,2-5H2,1H3,(H,16,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VABVIPCQYYWRTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NCC2=NN=C3N2CC(CC3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-((4-((4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2920693.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2920696.png)

![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-phenoxyacetamide](/img/structure/B2920703.png)

![4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2920711.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzofuran-2-carboxamide](/img/structure/B2920715.png)